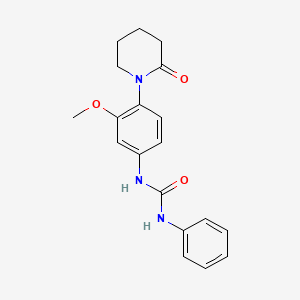
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidinone ring, and a phenylurea moiety, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Phenylurea: The final step involves coupling the piperidinone derivative with phenylurea using a coupling reagent like carbodiimide or a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents), or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized derivatives with various substituents replacing the methoxy group.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the target and the context of its use.
相似化合物的比较
Similar Compounds
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea: Shares a similar core structure but with a thiophene ring instead of a phenyl group.
N-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide: Contains an isobutyramide group instead of a phenylurea moiety.
N-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: Features a benzo[d][1,3]dioxole ring in place of the phenyl group.
Uniqueness
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea, also known as a derivative of urea, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, particularly in the context of anticoagulation and cancer therapy. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.43 g/mol
- CAS Number : 2034536-09-7
- Structure : The compound features a methoxy group, a piperidinone moiety, and a phenylurea structure that contributes to its biological activity.
The primary target for this compound is activated factor X (FXa) in the coagulation cascade. By acting as a direct inhibitor of FXa, it effectively reduces thrombin generation, which is crucial in platelet aggregation and clot formation. This mechanism positions the compound as a potential therapeutic agent in managing thrombotic disorders.
Pharmacokinetics
Studies indicate that this compound exhibits:
- Good Bioavailability : Ensures effective absorption and distribution in biological systems.
- Low Clearance Rate : Suggests prolonged action within the body.
- Small Volume of Distribution : Indicates targeted action with minimal systemic exposure.
Anticoagulant Effects
Research has demonstrated that this compound possesses significant anticoagulant properties. In vitro studies have shown an inhibitory constant of 0.08 nM for human FXa , highlighting its potency as an anticoagulant agent .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed promising results:
- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
- The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Studies
属性
IUPAC Name |
1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-13-15(21-19(24)20-14-7-3-2-4-8-14)10-11-16(17)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOZAWAQEOTGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














